molecular formula C12H17NO5 B3150938 Cyclohexanecarboxylic acid, 4-[[[(2Z)-3-carboxy-1-oxo-2-propen-1-yl]amino]methyl]-, trans- CAS No. 69907-68-2

Cyclohexanecarboxylic acid, 4-[[[(2Z)-3-carboxy-1-oxo-2-propen-1-yl]amino]methyl]-, trans-

Cat. No.: B3150938
CAS No.: 69907-68-2
M. Wt: 255.27 g/mol
InChI Key: XFEDBGCHJRFAAA-WAYWQWQTSA-N
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Description

Cyclohexanecarboxylic acid, 4-[[[(2Z)-3-carboxy-1-oxo-2-propen-1-yl]amino]methyl]-, trans- (hereafter referred to as the target compound) is a cyclohexane derivative with a trans-configuration at the cyclohexane ring. Its structure includes:

  • A cyclohexanecarboxylic acid backbone.
  • A 4-aminomethyl substituent linked to a (2Z)-3-carboxy-1-oxo-2-propen-1-yl group. The Z-configuration of the propenyl moiety introduces stereoelectronic effects, influencing molecular interactions and reactivity.

Properties

IUPAC Name

4-[[[(Z)-3-carboxyprop-2-enoyl]amino]methyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5/c14-10(5-6-11(15)16)13-7-8-1-3-9(4-2-8)12(17)18/h5-6,8-9H,1-4,7H2,(H,13,14)(H,15,16)(H,17,18)/b6-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEDBGCHJRFAAA-WAYWQWQTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CNC(=O)C=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CCC1CNC(=O)/C=C\C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001128069
Record name trans-4-[[[(2Z)-3-Carboxy-1-oxo-2-propen-1-yl]amino]methyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001128069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69907-68-2
Record name trans-4-[[[(2Z)-3-Carboxy-1-oxo-2-propen-1-yl]amino]methyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001128069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis and as a building block for more complex molecules. Biology: It can be used as a probe in biological studies to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules to produce its biological effects. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(a) Cyclohexanecarboxylic Acid Esters

  • Example: (2Z)-3-Oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate () Key Differences: Replaces the aminomethyl-propenyl group with a benzofuran-ester moiety. Impact: The benzofuran group enhances aromatic stacking interactions, while the ester group reduces acidity compared to the carboxylic acid in the target compound .
  • Example: trans-4-Hexylcyclohexanecarboxylic acid 4-cyanophenyl ester (CAS 62439-36-5, ) Key Differences: Features a hexyl chain and 4-cyanophenyl ester. Impact: The hydrophobic hexyl chain increases lipophilicity (logP ~5.2 predicted), while the cyanophenyl group introduces dipole interactions .

(b) Amino-Functionalized Derivatives

  • Example: trans-2-Amino-1-cyclohexanecarboxylic acid (CAS 5691-19-0, ) Key Differences: Amino group directly attached to the cyclohexane ring.

(c) Pharmaceutical Derivatives

  • Example: Apadenoson (CAS 250386-15-3, ) Key Differences: Contains a purine-ribofuranosyl group linked to the cyclohexane via a propargyl chain. Impact: The adenosine mimicry enables myocardial perfusion imaging applications, highlighting how functionalization dictates therapeutic utility .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) pKa (Predicted) Density (g/cm³) Key Substituents Reference
Target Compound C₁₃H₁₇NO₅ 267.28 ~3.1 (COOH) ~1.31 Trans-4-aminomethyl, Z-propenyl N/A
trans-4-Hexyl-4-cyanophenyl ester C₂₀H₂₇NO₂ 313.43 N/A 1.31 Hexyl, 4-cyanophenyl ester
Apadenoson C₂₃H₃₀N₆O₆ 486.50 15.51 N/A Purine-ribofuranosyl, propargyl
(2Z)-Benzofuran ester () C₂₆H₂₆O₈ 466.48 ~4.5 (ester) N/A Benzofuran, trimethoxybenzylidene

Notes:

  • The target compound’s carboxylic acid group (pKa ~3.1) enhances water solubility compared to ester derivatives.

Biological Activity

Cyclohexanecarboxylic acid, particularly the compound denoted as 4-[[[(2Z)-3-carboxy-1-oxo-2-propen-1-yl]amino]methyl]-, trans-, is a synthetic organic compound with potential biological activity. This compound is characterized by its complex structure, which includes a cyclohexane ring substituted with various functional groups that may contribute to its reactivity and biological interactions.

Chemical Structure

The chemical formula for this compound is C12H15N1O4C_{12}H_{15}N_{1}O_{4}, and it features a cyclohexane core with multiple substituents. The presence of a carboxylic acid group and an amino group suggests potential interactions with biological macromolecules such as proteins and nucleic acids.

Biological Activity Overview

Research into the biological activity of cyclohexanecarboxylic acid derivatives has indicated several areas of interest:

  • Antimicrobial Activity : Some derivatives of cyclohexanecarboxylic acid have shown promising antimicrobial properties against various pathogens. These effects are often attributed to the ability of the carboxylic acid group to interact with microbial cell membranes, disrupting their integrity.
  • Anticancer Properties : Certain studies suggest that cyclohexanecarboxylic acid derivatives may exhibit cytotoxic effects on cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis through mitochondrial pathways.
  • Anti-inflammatory Effects : There is preliminary evidence indicating that these compounds may modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in specific cancer cell lines
Anti-inflammatoryReduces levels of TNF-alpha and IL-6

Case Study 1: Antimicrobial Activity

In a study evaluating various derivatives of cyclohexanecarboxylic acid, researchers found that specific compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to assess inhibition zones, demonstrating that modifications to the cyclohexane ring enhanced efficacy.

Case Study 2: Anticancer Potential

A recent investigation into the anticancer properties of cyclohexanecarboxylic acid derivatives revealed that one particular compound induced apoptosis in MCF-7 breast cancer cells. Flow cytometry analysis showed an increase in early apoptotic cells following treatment, suggesting that these compounds could serve as lead candidates for further development in cancer therapeutics.

Mechanistic Insights

The biological activities of cyclohexanecarboxylic acid derivatives are likely mediated through several mechanisms:

  • Membrane Disruption : The amphipathic nature of these compounds allows them to integrate into lipid bilayers, potentially leading to membrane destabilization.
  • Enzyme Inhibition : Some derivatives may act as inhibitors of key enzymes involved in cellular metabolism or signaling pathways.
  • Receptor Interaction : The amino group may facilitate binding to specific receptors, influencing cellular responses.

Q & A

Q. What are the recommended safety protocols for handling trans-4-[[[(2Z)-3-carboxy-1-oxo-2-propen-1-yl]amino]methyl]cyclohexanecarboxylic acid in laboratory settings?

Methodological Answer:

  • PPE Requirements : Use nitrile gloves, lab coats, and ANSI-approved safety goggles. For aerosol-prone procedures, employ full-face shields and fume hoods .
  • Engineering Controls : Conduct experiments in well-ventilated areas with local exhaust ventilation. Avoid recirculating air to minimize inhalation risks .
  • First Aid : For skin contact, wash immediately with soap and water. For eye exposure, irrigate with water for ≥15 minutes and seek medical attention .

Q. What spectroscopic methods are optimal for structural characterization of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the trans-configuration of the cyclohexane ring and the (2Z)-propenyl group. Key signals include:
    • Cyclohexane protons: δ 1.2–2.5 ppm (axial/equatorial splitting).
    • Propenyl α,β-unsaturated carbonyl: δ 6.2–6.8 ppm (doublet, J = 12 Hz) .
  • Mass Spectrometry : High-resolution ESI-MS in negative ion mode to verify molecular ion [M–H]^- at m/z 326.41 (calculated for C20_{20}H25_{25}NO3_3) .
  • IR Spectroscopy : Confirm carboxylic acid O–H stretch (~2500–3000 cm1^{-1}) and conjugated carbonyl (1680–1720 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments during synthesis?

Methodological Answer:

  • Chiral Chromatography : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to separate diastereomers. Monitor retention times against known trans/cis standards .
  • X-ray Crystallography : Co-crystallize the compound with a chiral resolving agent (e.g., L-proline) to determine absolute configuration .
  • Dynamic NMR : Perform variable-temperature 1H^1H-NMR to study ring-flipping kinetics in the cyclohexane moiety, which can mask stereochemical details at room temperature .

Q. How does this compound participate in microbial biosynthesis pathways, and what experimental approaches validate its metabolic role?

Methodological Answer:

  • Gene Knockout Studies : Delete chcA in Streptomyces collinus to disrupt cyclohexanecarboxylic acid (CHC) biosynthesis. Monitor ansatrienin production via LC-MS (absence of m/z 567.3 [M+H]+^+) .
  • Isotope Tracing : Feed 13C^{13}C-labeled CHC to cultures and track incorporation into ansatrienin using 13C^{13}C-NMR .
  • Complementation Assays : Introduce plasmid-borne chcA into disruptants to restore ansatrienin synthesis. Quantify yields via spectrophotometry (λ = 280 nm) .

Q. How to design experiments analyzing the α,β-unsaturated carbonyl group’s reactivity?

Methodological Answer:

  • Michael Addition Studies : React the compound with thiols (e.g., glutathione) in PBS (pH 7.4). Monitor adduct formation via LC-MS (expected m/z increase by ~76 Da) .
  • Oxidative Stability : Expose to H2 _2O2_2 (1 mM) and measure degradation by HPLC (C18 column, 0.1% TFA/ACN gradient). Compare peak areas at λ = 254 nm .
  • Computational Modeling : Use DFT (B3LYP/6-31G*) to calculate electrophilicity indices for the propenyl group, predicting reactivity toward nucleophiles .

Q. What strategies address impurities in analytical method development for this compound?

Methodological Answer:

  • HPLC Optimization : Use a Zorbax Eclipse Plus C18 column (4.6 × 150 mm, 3.5 μm) with 0.1% formic acid/ACN. Gradient: 5–95% ACN over 20 min. Detect impurities at λ = 210 nm .
  • Forced Degradation : Expose to heat (60°C), acid (0.1 M HCl), and UV light (254 nm) to identify degradation products. Validate stability-indicating methods .
  • Mass-Directed Purification : Use preparative LC-MS to isolate impurities (>95% purity) for structural elucidation via NMR .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclohexanecarboxylic acid, 4-[[[(2Z)-3-carboxy-1-oxo-2-propen-1-yl]amino]methyl]-, trans-
Reactant of Route 2
Reactant of Route 2
Cyclohexanecarboxylic acid, 4-[[[(2Z)-3-carboxy-1-oxo-2-propen-1-yl]amino]methyl]-, trans-

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